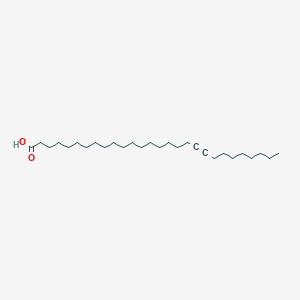
19-Octacosynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
19-Octacosynoic acid is a long-chain fatty acid that has been the subject of scientific research for several years. It is a unique compound that has been found to have several biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 19-Octacosynoic acid is not fully understood. However, it has been suggested that it exerts its effects by modulating various signaling pathways in the body. It has been shown to activate AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (mTOR) pathway, which plays a key role in regulating cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
19-Octacosynoic acid has several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also has anti-cancer properties, as it has been shown to induce apoptosis in cancer cells. Additionally, it has been found to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 19-Octacosynoic acid is that it is a natural compound and can be easily synthesized. It is also relatively stable and can be stored for long periods without degradation. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Direcciones Futuras
There are several future directions for research on 19-Octacosynoic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases. Another area of interest is its potential use as an anti-cancer agent. Additionally, more research is needed to fully understand its mechanism of action and to identify potential drug targets.
Métodos De Síntesis
19-Octacosynoic acid is synthesized by the reaction of octadec-9-ynoic acid with lithium acetylide. The reaction is carried out in the presence of a suitable solvent and a catalyst. The product is then purified by column chromatography to obtain pure 19-Octacosynoic acid.
Aplicaciones Científicas De Investigación
19-Octacosynoic acid has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
138898-74-5 |
|---|---|
Nombre del producto |
19-Octacosynoic acid |
Fórmula molecular |
C28H52O2 |
Peso molecular |
420.7 g/mol |
Nombre IUPAC |
octacos-19-ynoic acid |
InChI |
InChI=1S/C28H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30/h2-8,11-27H2,1H3,(H,29,30) |
Clave InChI |
GKSIBBKHUAUDKP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC#CCCCCCCCCCCCCCCCCCC(=O)O |
SMILES canónico |
CCCCCCCCC#CCCCCCCCCCCCCCCCCCC(=O)O |
Otros números CAS |
138898-74-5 |
Sinónimos |
19-octacosynoic acid omega9-octacosynoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(Ethylamino)phenyl]ethanone](/img/structure/B144016.png)
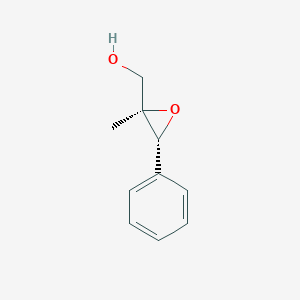
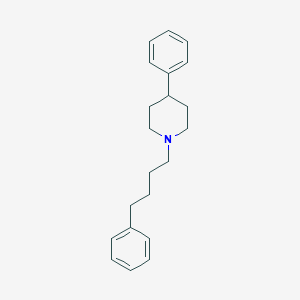
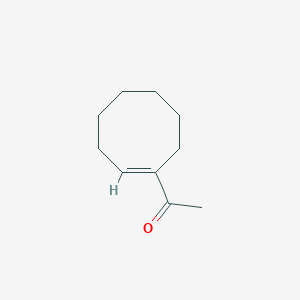
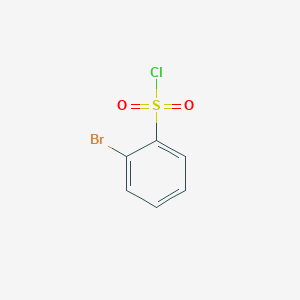
![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2,2,2-triphenylethyl hydrogen phosphate](/img/structure/B144034.png)
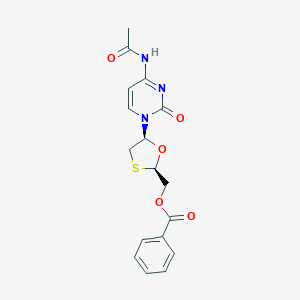
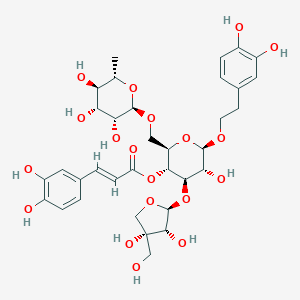
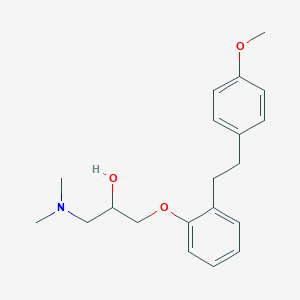
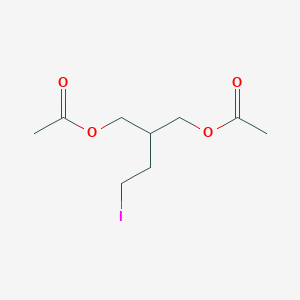
![2-[N-Cyclohexylamino]ethane sulfonic acid](/img/structure/B144046.png)
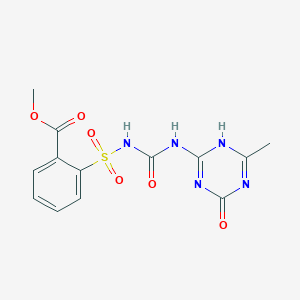

![1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B144050.png)